molecular formula C19H26N2O3 B15093922 Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B15093922
M. Wt: 330.4 g/mol
InChI Key: COJMQGKFWQNWNB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of both carbamoyl and tert-butyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable amine and an appropriate diene, a Diels-Alder reaction can be employed to form the bicyclic structure.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride under mild conditions.

    Addition of the Tert-butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction using tert-butyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the carbamoylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3,(H2,20,22)

InChI Key

COJMQGKFWQNWNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C3=CC(=CC=C3)C(=O)N

Origin of Product

United States

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